N-(4-pyrazol-1-ylphenyl)-1-(3-pyrazol-1-ylpropyl)pyrrolidine-2-carboxamide
Overview
Description
N-(4-pyrazol-1-ylphenyl)-1-(3-pyrazol-1-ylpropyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-pyrazol-1-ylphenyl)-1-(3-pyrazol-1-ylpropyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole rings: This can be achieved through the cyclization of hydrazines with 1,3-diketones.
Coupling reactions: The pyrazole rings can be coupled with phenyl and pyrrolidine derivatives using palladium-catalyzed cross-coupling reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-pyrazol-1-ylphenyl)-1-(3-pyrazol-1-ylpropyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole rings can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Halogenating agents or nucleophiles like sodium azide can be used under appropriate conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Amines.
Substitution: Halogenated or azide-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-pyrazol-1-ylphenyl)-1-(3-pyrazol-1-ylpropyl)pyrrolidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole rings could play a crucial role in binding to these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-pyrazol-1-ylphenyl)-1-(3-pyrazol-1-ylpropyl)pyrrolidine-2-carboxamide analogs: Compounds with similar structures but different substituents on the pyrazole or phenyl rings.
Other pyrazole derivatives: Compounds like pyrazole-3-carboxamide or pyrazole-4-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of pyrazole rings and the presence of both phenyl and pyrrolidine moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Properties
IUPAC Name |
N-(4-pyrazol-1-ylphenyl)-1-(3-pyrazol-1-ylpropyl)pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c27-20(23-17-6-8-18(9-7-17)26-16-3-11-22-26)19-5-1-12-24(19)13-4-15-25-14-2-10-21-25/h2-3,6-11,14,16,19H,1,4-5,12-13,15H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZYOVILWDDMFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCN2C=CC=N2)C(=O)NC3=CC=C(C=C3)N4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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